molecular formula C15H20O2 B1196129 Isoomphadione

Isoomphadione

Cat. No. B1196129
M. Wt: 232.32 g/mol
InChI Key: JMDSVFSLIQKRFD-LIEMUPCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoomphadione is a natural product found in Omphalotus illudens with data available.

Scientific Research Applications

Isolation and Structural Elucidation

  • Isoomphadione in Fungal Studies : Isoomphadione has been identified as one of the sesquiterpenes isolated from the liquid culture extract of Omphalotus illudens. This compound, along with others like illudosone hemiacetal and illudiolone, was isolated and its structure elucidated using spectroscopic techniques and X-ray crystallography (McMorris et al., 2002).

Broader Context in Scientific Research

  • Importance in Research Quality Management : While not directly related to Isoomphadione, the broader context of maintaining high standards in scientific research, such as implementing ISO9001 quality management standards, is essential. This standard ensures that research, including potentially those involving compounds like Isoomphadione, meets societal or client requirements (Qi Hua-feng, 2011).

  • Use of Isotopic Techniques in Nutrition and Health : Isoomphadione's context can be broadened to the use of isotopic techniques in nutrition and health research, where isotopic methods are crucial for analyzing human energy requirements, nutrient metabolism, and food composition (Valencia & Iyengar, 2002). This perspective highlights the importance of advanced methods in the scientific study of compounds like Isoomphadione.

  • Data Management in Scientific Research : The development of systems like the Institutionally Farmed Research On-line Repository and Management System (InFORMs) showcases the importance of managing scientific data efficiently. Such systems could be instrumental in organizing and accessing research related to compounds like Isoomphadione (Javier et al., 2022).

properties

Product Name

Isoomphadione

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(1aR,4aR,5R,7bS)-3,3,5,7b-tetramethyl-1a,4,4a,5-tetrahydro-1H-cyclopropa[e]azulene-2,6-dione

InChI

InChI=1S/C15H20O2/c1-8-9-6-14(2,3)13(17)11-7-15(11,4)10(9)5-12(8)16/h5,8-9,11H,6-7H2,1-4H3/t8-,9-,11+,15-/m1/s1

InChI Key

JMDSVFSLIQKRFD-LIEMUPCESA-N

Isomeric SMILES

C[C@@H]1[C@H]2CC(C(=O)[C@@H]3C[C@@]3(C2=CC1=O)C)(C)C

Canonical SMILES

CC1C2CC(C(=O)C3CC3(C2=CC1=O)C)(C)C

synonyms

isoomphadione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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